![molecular formula C17H10ClF3N2O B2403992 (Z)-3-(3-Chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 877962-45-3](/img/structure/B2403992.png)
(Z)-3-(3-Chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(3-Chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide, also known as TFP, is a synthetic compound that has been widely used in scientific research for its unique properties. TFP is a potent inhibitor of the voltage-gated sodium channel Nav1.7, which is a target for the treatment of chronic pain.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Compounds with similar structures have been synthesized and characterized, revealing insights into their molecular configurations and properties. For example, a study on ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate detailed its synthesis, spectral characterization, and crystal structure, providing foundational knowledge for understanding similar compounds (Johnson et al., 2006).
Antipathogenic Activity
Research on thiourea derivatives, including compounds with chlorophenyl and trifluoromethyl groups, has demonstrated significant antipathogenic activity, particularly against bacterial strains capable of forming biofilms. Such studies suggest the potential of (Z)-3-(3-Chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide and similar compounds in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Arylation and Alkenylation
The application in organic synthesis, such as arylation and alkenylation of C(sp3)–H bonds, is highlighted by studies using iron/zinc co-catalyzed reactions with organoborate reagents. This demonstrates the compound's potential role in facilitating complex molecular transformations (Ilies et al., 2017).
ADMET-Related Properties and Biological Activities
A comprehensive study on the biological activities and ADMET-related properties of novel chlorinated N-arylcinnamamides, including analysis on gram-positive bacteria and mycobacterial strains, as well as cancer and primary mammalian cell lines, suggests a broad spectrum of potential therapeutic applications. This indicates that compounds with similar chemical structures could be valuable in medicinal chemistry and drug development (Strharsky et al., 2022).
Propiedades
IUPAC Name |
(Z)-3-(3-chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O/c18-13-5-3-4-11(9-13)8-12(10-22)16(24)23-15-7-2-1-6-14(15)17(19,20)21/h1-9H,(H,23,24)/b12-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTKFMKINWSKIW-WQLSENKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=CC2=CC(=CC=C2)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C(=C\C2=CC(=CC=C2)Cl)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

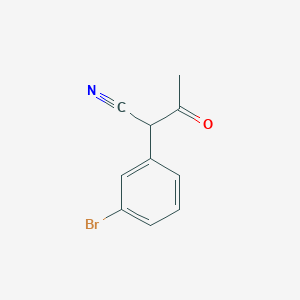

![1-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2403912.png)
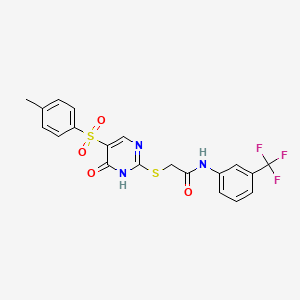
![N-(3-chlorophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2403916.png)
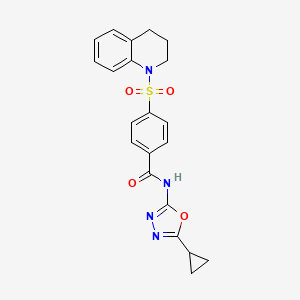
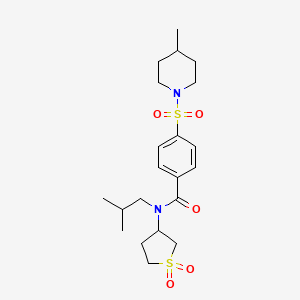
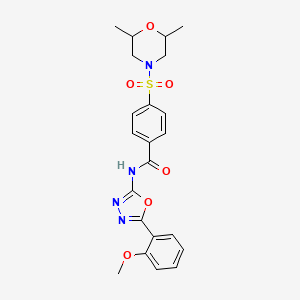
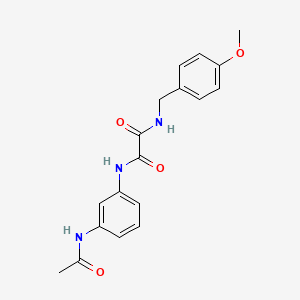
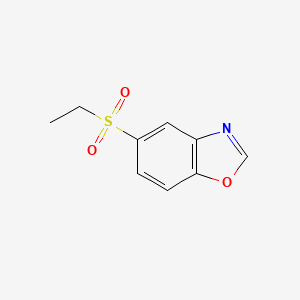
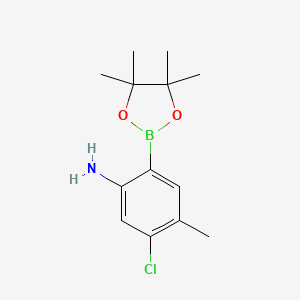
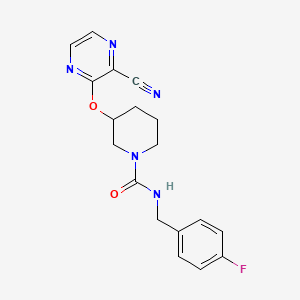
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2403928.png)
![2-amino-6-(3,4-dimethoxyphenethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2403931.png)